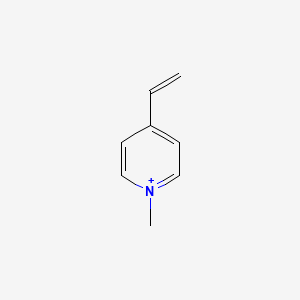
1-Methyl-4-vinylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-vinylpyridinium, also known as this compound, is a useful research compound. Its molecular formula is C8H10N+ and its molecular weight is 120.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Photodynamic Therapy (PDT)
One of the most significant applications of 1-Methyl-4-vinylpyridinium is in photodynamic therapy. A derivative, 3,6-bis(this compound) carbazole diiodide (BMVC), has been studied for its antitumor effects. Research indicates that BMVC can effectively target and kill tumor cells when activated by light. In vitro studies demonstrated that BMVC significantly reduced the viability of TC-1 tumor cells at light doses greater than 40 J/cm². In vivo studies further confirmed that BMVC combined with light irradiation inhibited tumor growth effectively, showcasing its potential as a photosensitizer in cancer treatment .
G-Quadruplex Stabilization
BMVC also acts as a stabilizer for G-quadruplex structures, which are important in the regulation of gene expression. Studies have shown that it can induce cellular senescence and inhibit tumorigenesis by binding to G-quadruplexes associated with the MYC promoter, suggesting its potential role in gene regulation and cancer therapy .
Material Science Applications
Polymer Synthesis
this compound is used in synthesizing various polymeric materials. Quaternized derivatives of poly(4-vinylpyridine) have been developed to enhance their solvation properties and thermal stability. These polymers exhibit unique optical properties and are characterized using techniques such as infrared spectroscopy and differential scanning calorimetry . The ability to modify these polymers through quaternization allows for tailored applications in coatings, adhesives, and other industrial materials.
Surfactant Properties
As a quaternary ammonium salt, this compound exhibits surfactant properties, making it useful in formulations for cosmetics, pharmaceuticals, and as phase transfer agents in organic synthesis. Its effectiveness as a cationic surfactant has been explored for applications ranging from antimicrobial agents to emulsifiers .
Analytical Applications
Fluorescent Probes
The compound's fluorescent properties have led to its use as a biosensor for detecting cancerous cells. The derivative 3,6-bis(1-methyl-2-vinyl-pyridinium) carbazole diiodide has been specifically noted for its ability to serve as a fluorescent probe in biological assays, allowing researchers to visualize and quantify cellular processes related to cancer .
Case Studies and Research Findings
Propiedades
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N/c1-3-8-4-6-9(2)7-5-8/h3-7H,1H2,2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWDVSJQPIRAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













